![molecular formula C12H15Cl2NO B1475552 1-(3,5-Dichlorobenzyl)piperidin-3-ol CAS No. 1594114-01-8](/img/structure/B1475552.png)
1-(3,5-Dichlorobenzyl)piperidin-3-ol
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have been utilized in the development of antiviral agents . They have shown promising results in inhibiting the replication of various viruses.
Antimalarial Applications
Some 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins has intensified the search for novel safe efficacious antimalarial molecules .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used in the development of antimicrobial and antifungal agents . They have shown effectiveness against a variety of microbial and fungal strains.
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive agents . They have shown effectiveness in managing high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used in the development of analgesic and anti-inflammatory agents . They have shown effectiveness in managing pain and inflammation.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic agents . They have shown effectiveness in managing symptoms of various psychiatric disorders.
Mechanism of Action
While the mechanism of action for “1-(3,5-Dichlorobenzyl)piperidin-3-ol” is not specifically known, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidines are ubiquitous in nature and in medicaments as well. They play important roles in the human body and have great biologic qualities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-4-9(5-11(14)6-10)7-15-3-1-2-12(16)8-15/h4-6,12,16H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQLRIMVAWYYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorobenzyl)piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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